molecular formula C26H21FN4O B11204725 (4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine

(4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine

Cat. No.: B11204725
M. Wt: 424.5 g/mol
InChI Key: YZSLKVIXMSYVPF-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxyphenyl group, a fluorophenyl group, and a phenyl group attached to a pyrrolopyrimidine core, making it a molecule of interest for various scientific studies.

Preparation Methods

The synthesis of (4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as halides or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and signaling cascades.

    Industrial Applications: It may be explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(4-Ethoxyphenyl)[7-(4-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amine can be compared with other similar compounds, such as:

    Pyrrolopyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and exhibit similar biological activities, but differ in the nature and position of substituents.

    Indole Derivatives: Indole-based compounds also possess diverse biological activities and are structurally related to pyrrolopyrimidines, with the indole nucleus providing a different scaffold for drug design.

    Quinazoline Derivatives: Quinazolines are another class of heterocyclic compounds with therapeutic potential, often used in the development of anticancer agents.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H21FN4O

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4O/c1-2-32-22-14-10-20(11-15-22)30-25-24-23(18-6-4-3-5-7-18)16-31(26(24)29-17-28-25)21-12-8-19(27)9-13-21/h3-17H,2H2,1H3,(H,28,29,30)

InChI Key

YZSLKVIXMSYVPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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